N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide
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Overview
Description
This would typically include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any purification steps.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry might be used to determine the structure.Chemical Reactions Analysis
This would involve a discussion of the reactions the compound undergoes. This could include its reactivity, the products it forms, and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would include properties like the compound’s melting point, boiling point, solubility, and stability.Scientific Research Applications
Synthesis and Chemical Properties
Compounds containing the 1,3,4-thiadiazol moiety, akin to the chemical structure , have been synthesized using various methods, including microwave-assisted synthesis. These methods offer a facile and efficient route to a variety of compounds with potential anticancer, antibacterial, and antifungal activities. For example, a study demonstrated the microwave-assisted facile synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, highlighting their promising anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017).
Biological Activities and Potential Therapeutic Applications
Anticancer Activity : The mentioned compounds have shown significant potential in anticancer research. Certain derivatives have been evaluated for their in vitro anticancer activity against various human cancer cell lines, demonstrating comparable GI50 values to standard drugs like Adriamycin. Molecular docking studies further predict their mechanism of action, offering insights into their interactions with biological targets (Tiwari et al., 2017).
Antimicrobial and Antifungal Properties : Beyond anticancer applications, these compounds exhibit antimicrobial and antifungal properties. For instance, novel triazinone derivatives prepared by condensing certain core structures with phenyl acetic acids have shown growth inhibition properties against bacterial and fungal pathogens, as well as mosquito larvicidal activity (Kumara et al., 2015).
Enzyme Inhibition and Molecular Docking Studies : Some derivatives have been evaluated for their enzyme inhibition capacities, particularly against carbonic anhydrases, which are relevant in various physiological processes. These studies include molecular docking to understand binding interactions, offering a foundation for the development of novel inhibitors with potential applications in treating conditions like glaucoma and edema (Alyar et al., 2019).
Photochemical Properties and Photodynamic Therapy Applications : Certain benzamide derivatives have been investigated for their photochemical properties, including their ability to generate singlet oxygen, a crucial aspect of photodynamic therapy for cancer treatment. These studies highlight the potential of such compounds in medical applications, leveraging their photophysical and photochemical properties for therapeutic purposes (Pişkin et al., 2020).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new reactions the compound could be used in, or new applications for the compound.
properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N8O4S3/c1-15-6-7-16(2)20(12-15)33-21(29-31-25(33)38-14-22(34)27-24-30-28-17(3)39-24)13-26-23(35)18-8-10-19(11-9-18)40(36,37)32(4)5/h6-12H,13-14H2,1-5H3,(H,26,35)(H,27,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCRKLRGQMPAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NN=C(S3)C)CNC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N8O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |
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